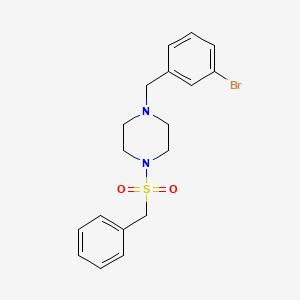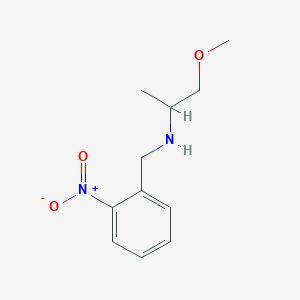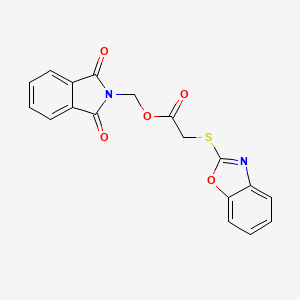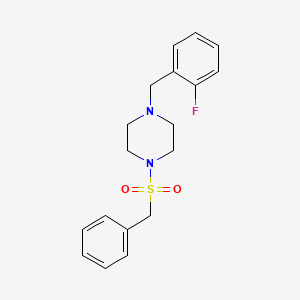
1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine is an organic compound that features a piperazine ring substituted with benzylsulfonyl and 3-bromobenzyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine typically involves the reaction of piperazine with benzylsulfonyl chloride and 3-bromobenzyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure efficiency and consistency in production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of 1-(Benzylsulfonyl)-4-(benzyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to other bioactive piperazine derivatives.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine is not fully understood, but it is believed to interact with various molecular targets due to its structural features. The piperazine ring can interact with neurotransmitter receptors, while the benzylsulfonyl and 3-bromobenzyl groups can modulate the compound’s binding affinity and selectivity. These interactions can influence various biological pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- 1-(Benzylsulfonyl)piperazine
- 1-(3-Bromobenzyl)piperazine
- 1-(Benzylsulfonyl)-4-(benzyl)piperazine
Comparison: 1-(Benzylsulfonyl)-4-(3-bromobenzyl)piperazine is unique due to the presence of both benzylsulfonyl and 3-bromobenzyl groups, which can confer distinct chemical and biological properties. Compared to 1-(Benzylsulfonyl)piperazine, the additional bromobenzyl group can enhance the compound’s reactivity and potential interactions with biological targets. Similarly, compared to 1-(3-Bromobenzyl)piperazine, the benzylsulfonyl group can provide additional sites for chemical modification and interaction.
Propiedades
Fórmula molecular |
C18H21BrN2O2S |
|---|---|
Peso molecular |
409.3 g/mol |
Nombre IUPAC |
1-benzylsulfonyl-4-[(3-bromophenyl)methyl]piperazine |
InChI |
InChI=1S/C18H21BrN2O2S/c19-18-8-4-7-17(13-18)14-20-9-11-21(12-10-20)24(22,23)15-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2 |
Clave InChI |
RGZUVFWTAQYGKR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC(=CC=C2)Br)S(=O)(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Benzylpiperidin-1-yl){1-[2-(trifluoromethyl)benzyl]piperidin-3-yl}methanone](/img/structure/B10881940.png)
![N-(4-{[4-(azepan-1-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10881947.png)
![2-{[(4-methylphenyl)carbonyl]amino}-N-{1-oxo-1-[2-(pyridin-4-ylcarbonyl)hydrazinyl]butan-2-yl}benzamide](/img/structure/B10881957.png)
methanone](/img/structure/B10881961.png)

![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(1-methyl-1H-benzimidazol-2-yl)benzamide](/img/structure/B10881977.png)
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881985.png)
![2-{[5-(acetylamino)-4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B10881987.png)

![N~2~-(2-{[(1-{[2-(4-Methoxybenzoyl)hydrazino]carbonyl}-2-methylpropyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B10882007.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B10882011.png)
![1-[(4-Methylphenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10882013.png)

![methyl [(4Z)-4-[1-(cyclopropylamino)ethylidene]-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10882026.png)
